Baquiloprim

Vue d'ensemble

Description

Le Baquiloprim est un dérivé de la diaminopyrimidine qui agit comme inhibiteur de la dihydrofolate réductase. Il est principalement utilisé comme agent antibactérien en médecine vétérinaire, souvent en association avec des sulfamides pour améliorer son efficacité. Le this compound est connu pour son activité antibactérienne à large spectre et est particulièrement efficace contre les infections respiratoires et gastro-intestinales chez les bovins et les porcs .

Méthodes De Préparation

La synthèse du Baquiloprim implique plusieurs étapes clés :

Matière de départ : La synthèse commence avec la m-toluidine.

Réaction de Skraup : Cette réaction est utilisée pour former le système cyclique de la quinoléine.

Nitration et réduction du nitro : Ces étapes convertissent l’intermédiaire en 8-amino-7-méthylquinoléine.

Réaction de Mannich : Cette réaction est utilisée pour introduire le groupe diméthylaminométhyle, ce qui donne le produit final, le this compound

Les méthodes de production industrielle impliquent généralement l’optimisation de ces réactions pour une synthèse à grande échelle, assurant un rendement élevé et une pureté du produit final.

Analyse Des Réactions Chimiques

Le Baquiloprim subit plusieurs types de réactions chimiques :

Réduction : Le groupe nitro dans les étapes intermédiaires peut être réduit pour former le groupe amino dans le produit final.

Substitution : La réaction de Mannich implique la substitution d’un atome d’hydrogène par un groupe diméthylaminométhyle.

Les réactifs couramment utilisés dans ces réactions comprennent l’acide nitrique pour la nitration, les agents réducteurs comme l’hydrogène ou le chlorure d’étain pour la réduction du nitro et le formaldéhyde et la diméthylamine pour la réaction de Mannich. Les principaux produits formés à partir de ces réactions sont les divers intermédiaires et le produit final, le this compound.

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

Antiparasitic Applications

Baquiloprim has demonstrated efficacy against various protozoal infections, particularly those caused by Toxoplasma gondii, a common pathogen in both humans and animals. This compound is noted for its ability to treat toxoplasmosis, which can lead to severe complications in immunocompromised individuals and congenital infections in newborns . The mechanism involves inhibiting dihydrofolate reductase, an enzyme critical for folate metabolism in protozoa, thus hindering their growth and replication .

Case Study: Treatment of Toxoplasmosis

- Objective : Evaluate the effectiveness of this compound in treating Toxoplasma gondii infections.

- Methodology : Administered this compound alone and in combination with sulphonamides to infected animal models.

- Results : Significant reduction in parasitic load was observed, highlighting its potential as a therapeutic agent .

Antibacterial Properties

This compound also possesses antibacterial properties, particularly against gram-positive and gram-negative bacteria. Its bacteriostatic activity makes it a valuable candidate for treating bacterial infections in veterinary settings .

Case Study: Efficacy Against Bacterial Infections

- Objective : Assess the antibacterial activity of this compound compared to traditional antibiotics.

- Methodology : In vitro testing against various bacterial strains.

- Results : this compound showed comparable efficacy to established antibiotics, suggesting its potential use as an alternative treatment option .

Veterinary Medicine

In veterinary applications, this compound is primarily used for treating infections in livestock and pets. It has been formulated for injectable use and is often combined with other agents like sulphonamides to enhance its effectiveness .

Pharmacokinetics

- Studies indicate that this compound exhibits favorable pharmacokinetic properties when administered to pigs and poultry, making it suitable for large-scale agricultural use .

- The compound's distribution and metabolism have been analyzed to optimize dosing regimens for effective treatment outcomes.

Research Insights and Future Directions

Recent studies have explored the potential of this compound in combination therapies to combat resistant strains of pathogens. The ongoing research aims to understand better the compound's mechanisms at the molecular level and its interactions with other drugs.

Future Research Areas

- Investigating the synergistic effects of this compound with other antimicrobial agents.

- Exploring its application in treating emerging infectious diseases caused by protozoa and bacteria.

- Conducting clinical trials to establish safety profiles and optimal dosing strategies for various animal species.

Mécanisme D'action

Le Baquiloprim exerce ses effets en inhibant l’enzyme dihydrofolate réductase. Cette enzyme est essentielle à la synthèse de l’acide tétrahydrofolique, un précurseur de la synthèse de l’ADN. En inhibant cette enzyme, le this compound empêche la réplication de l’ADN bactérien, ce qui entraîne la mort des bactéries. Le this compound agit en synergie avec les sulfamides, qui inhibent une autre enzyme de la même voie, ce qui se traduit par une action antibactérienne plus efficace .

Comparaison Avec Des Composés Similaires

Le Baquiloprim est similaire à d’autres dérivés de la diaminopyrimidine comme le triméthoprime et la pyriméthamine. Le this compound présente plusieurs caractéristiques uniques :

Puissance accrue : Le this compound a une puissance accrue par rapport au triméthoprime, ce qui le rend plus efficace à des doses plus faibles.

Demi-vie plus longue : Le this compound a une demi-vie plus longue, ce qui permet des administrations moins fréquentes.

Spectre plus large : Le this compound a un spectre d’activité plus large, ce qui le rend efficace contre une plus grande variété d’infections bactériennes.

Des composés similaires comprennent :

- Triméthoprime

- Pyriméthamine

- Méthotrexate

Ces composés partagent un mécanisme d’action similaire, mais diffèrent en termes de puissance, de demi-vie et de spectre d’activité.

Activité Biologique

Baquiloprim is a synthetic antibacterial compound that belongs to the class of diaminopyrimidines. It is primarily used in veterinary medicine, especially for treating infections in livestock. This article explores its biological activity, pharmacokinetics, and efficacy based on diverse research findings.

This compound is chemically characterized as 2,4-diamino-5-(8-dimethylamino-7-methyl-5-quinolylmethyl)pyrimidine. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of folate in bacteria. By blocking this enzyme, this compound effectively disrupts bacterial DNA synthesis, leading to bactericidal effects.

In Vitro Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against a range of pathogens. A study conducted by White et al. (1993) evaluated its efficacy against various Gram-positive and Gram-negative bacteria, revealing that this compound has a minimum inhibitory concentration (MIC) comparable to that of trimethoprim (TMP), another well-known DHFR inhibitor.

| Pathogen | MIC (µg/mL) | Comparison with TMP |

|---|---|---|

| Escherichia coli | 0.5 | Similar |

| Staphylococcus aureus | 0.25 | Superior |

| Pasteurella multocida | 0.125 | Comparable |

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied in livestock. Following intramuscular administration in cattle, the compound shows rapid absorption and distribution. Key pharmacokinetic parameters include:

- Half-life: Approximately 5 hours

- Peak plasma concentration: Achieved within 1-2 hours post-administration

- Bioavailability: Estimated at around 80%, indicating effective systemic absorption.

In a comparative study with sulphonamides, this compound demonstrated superior plasma concentration profiles, suggesting its potential for prolonged therapeutic effects when used in combination therapies .

Efficacy in Clinical Studies

This compound has been evaluated in various clinical settings, particularly for respiratory infections in cattle and swine. A notable case study involved its use alongside sulphadimidine to treat pneumonic pasteurellosis in calves, resulting in significant clinical improvement and reduced mortality rates.

Case Study: Pneumonic Pasteurellosis Treatment

- Subjects: 50 calves with diagnosed pneumonic pasteurellosis

- Treatment Regimen: this compound (1 mg/kg) combined with sulphadimidine (15 mg/kg)

- Outcome:

- Clinical recovery observed in 90% of treated animals within 48 hours.

- Significant reduction in fever and respiratory distress.

Activity Against Protozoal Infections

In addition to its antibacterial properties, this compound has shown efficacy against protozoal infections, particularly those caused by Toxoplasma gondii. Research indicates that it can be administered alone or in combination with sulphonamides to enhance therapeutic outcomes against apicomplexan parasites .

Table: Efficacy Against Protozoal Infections

| Infection | Efficacy Rate (%) | Combination Therapy |

|---|---|---|

| Toxoplasma gondii | 85 | This compound + Sulphadimidine |

| Pneumocystis carinii | 75 | This compound alone |

Propriétés

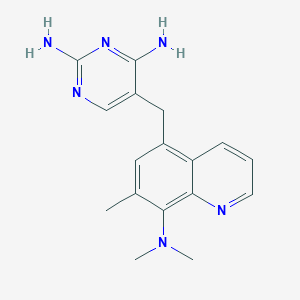

IUPAC Name |

5-[[8-(dimethylamino)-7-methylquinolin-5-yl]methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3,(H4,18,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOWJIMWVFWROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891424 | |

| Record name | Baquiloprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102280-35-3 | |

| Record name | Baquiloprim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102280-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baquiloprim [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102280353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baquiloprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-{[8-(Dimethylamino)-7-methyl-5-quinolinyl]methyl}-2,4-pyrimidinediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAQUILOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DE766VIG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.